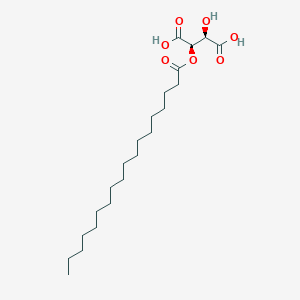
(2R,3R)-2-Hydroxy-3-(octadecanoyloxy)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-Hydroxy-3-(octadecanoyloxy)butanedioic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Hydroxy-3-(octadecanoyloxy)butanedioic acid typically involves multi-step organic reactions. One common method includes the esterification of butanedioic acid with octadecanoic acid, followed by selective hydroxylation to introduce the hydroxy group at the 2-position. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of biocatalysts. These methods aim to optimize yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2-Hydroxy-3-(octadecanoyloxy)butanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Applications De Recherche Scientifique
(2R,3R)-2-Hydroxy-3-(octadecanoyloxy)butanedioic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its stereochemistry makes it a valuable compound for studying enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,3R)-2-Hydroxy-3-(octadecanoyloxy)butanedioic acid involves its interaction with specific molecular targets. The hydroxy and ester groups play crucial roles in binding to enzymes or receptors, influencing biochemical pathways. The stereochemistry of the compound ensures that it fits precisely into the active sites of these targets, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydroxybutanedioic acid derivatives and esters of octadecanoic acid. These compounds share structural similarities but differ in their stereochemistry or functional groups.
Uniqueness
What sets (2R,3R)-2-Hydroxy-3-(octadecanoyloxy)butanedioic acid apart is its specific (2R,3R) stereochemistry, which significantly influences its chemical reactivity and biological activity. This unique configuration makes it a valuable compound for various applications that require precise stereochemical properties.
Propriétés
Numéro CAS |
72654-73-0 |
|---|---|
Formule moléculaire |
C22H40O7 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
(2R,3R)-2-hydroxy-3-octadecanoyloxybutanedioic acid |
InChI |
InChI=1S/C22H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)29-20(22(27)28)19(24)21(25)26/h19-20,24H,2-17H2,1H3,(H,25,26)(H,27,28)/t19-,20-/m1/s1 |
Clé InChI |
DNSJBQIYWNTMRC-WOJBJXKFSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC(C(C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


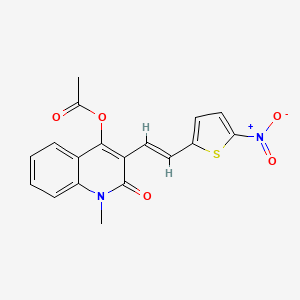
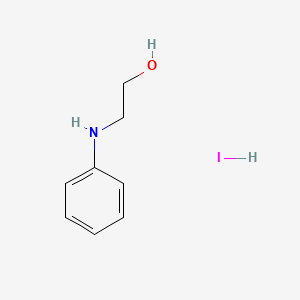
![2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid](/img/structure/B14454219.png)
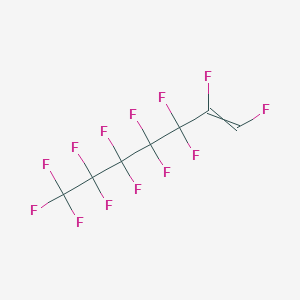
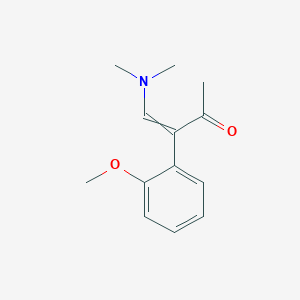
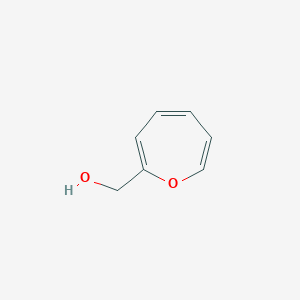

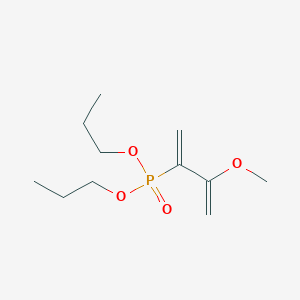

![Ethanone, [(diphenylmethyl)imino]diphenyl-](/img/structure/B14454267.png)
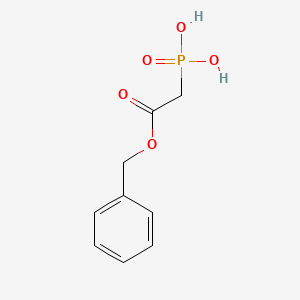
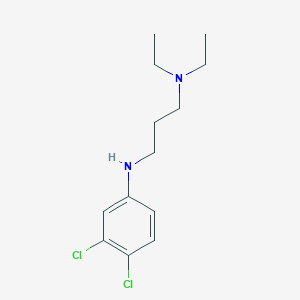
![[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14454278.png)
![3-[(Benzyloxy)methoxy]butanal](/img/structure/B14454279.png)
